(R,S,S,S)-Defluoro Nebivolol Hydrochloride is a pharmaceutical compound primarily classified as a beta-adrenergic receptor antagonist. It is a derivative of nebivolol, which is used in the treatment of hypertension and heart failure. The compound is known for its unique mechanism of action, which not only involves blocking beta-1 adrenergic receptors but also promotes vasodilation through the stimulation of beta-3 adrenergic receptors, enhancing nitric oxide production.
Nebivolol was developed by the pharmaceutical company H. Lundbeck A/S and has been approved by the U.S. Food and Drug Administration since December 17, 2007. It is marketed under the brand name Bystolic among others. The hydrochloride salt form enhances its solubility and stability, making it suitable for clinical use .
The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves several key steps that typically start from the non-enantiomer mixture of 2-amino-1-(6-fluoro-2-chromanyl)ethanol.
The synthetic route is characterized by mild reaction conditions and high yields, making it advantageous for large-scale manufacturing. The use of organic solvents like tetrahydrofuran and acetonitrile is common in these reactions to facilitate the processes .
The molecular structure of (R,S,S,S)-Defluoro Nebivolol Hydrochloride can be represented by its IUPAC name:
The primary chemical reactions involved in synthesizing (R,S,S,S)-Defluoro Nebivolol Hydrochloride include:
These reactions are carefully controlled to ensure high specificity and yield of the desired product .
Conditions such as temperature, solvent choice, and reaction time are optimized to favor the formation of (R,S,S,S)-Defluoro Nebivolol Hydrochloride while minimizing by-products .
The mechanism of action of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves:
This dual action helps manage hypertension effectively while minimizing adverse effects typically associated with non-selective beta-blockers .
These properties influence both the formulation and delivery methods used in clinical settings .
(R,S,S,S)-Defluoro Nebivolol Hydrochloride is primarily used in clinical settings for:
Ongoing research continues to explore its potential benefits in other cardiovascular conditions due to its unique pharmacological profile .
The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride (chemical name: 1-(Chroman-2-yl)-2-((2-(6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol hydrochloride; CAS: 99200-13-2 (free base)) demands precise stereocontrol due to the presence of three chiral centers in its structure [3] [6]. The molecule features a chroman ring system with defined stereochemistry at the C2 and C2' positions, where the fluorine atom in the native nebivolol is replaced by hydrogen while maintaining the specific (R,S,S,S) configuration [3] [9]. Two principal synthetic strategies have been developed to achieve this stereochemical outcome:
Diastereomer Separation and Selective Coupling: The most industrially viable approach begins with the resolution of a racemic mixture of 2-amino-1-(6-fluoro-2-chromanyl)ethanol through fractional crystallization. This critical separation step yields two distinct diastereomers (designated A and B), with diastereomer B serving as the precursor for the (R,S,S,S) configuration [6]. Diastereomer B undergoes a stereospecific transformation sequence involving diazotization, halogenation, and intramolecular cyclization to form a chiral epoxide intermediate. This epoxide subsequently undergoes nucleophilic ring-opening by diastereomer A under mild basic conditions, typically in aprotic solvents like tetrahydrofuran or dimethylformamide, to forge the critical C-N bond while preserving the required stereochemistry. The final step involves hydrochloric acid salt formation to yield the target compound [6] [9].
Enzymatic Resolution Approaches: Alternative routes leverage enzymatic hydrolysis for stereocontrol. Pseudomonas fluorescens lipase (PFL) or esterases from Bacillus subtilis demonstrate high enantioselectivity towards chroman ester intermediates. For instance, enzymatic hydrolysis of racemic 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylates in biphasic systems (e.g., water/toluene) achieves enantiomeric excess (ee) values exceeding 98% for the desired (S)-configured acid. This enantiopure acid is then reduced to the corresponding alcohol, oxidized to the aldehyde, and subjected to Corey-Chaykovsky epoxidation to yield the key epoxide intermediate with high diastereomeric purity (>99% de). This epoxide is then coupled with the resolved amino alcohol diastereomer (A) to construct the nebivolol skeleton [9].
Table 1: Key Stereoselective Synthesis Approaches for (R,S,S,S)-Defluoro Nebivolol Hydrochloride
Strategy | Key Starting Material | Critical Stereocontrol Step | Stereochemical Outcome | Reported Yield | Reference |
---|---|---|---|---|---|
Diastereomer Separation | 2-Amino-1-(6-fluoro-2-chromanyl)ethanol (racemic mix) | Fractional crystallization of diastereomers | >98% de (after coupling) | 65-70% (overall) | [6] |
Enzymatic Hydrolysis | Ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | Lipase-mediated kinetic resolution | >98% ee (acid intermediate) | 55-60% (overall) | [9] |
Epoxide Ring-Opening | Chiral chroman epoxide + Resolved amino alcohol | Stereospecific nucleophilic attack by amino alcohol | >99% de | 75-80% (coupling) | [6] [9] |
The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride relies on several structurally complex and stereochemically defined intermediates. Each intermediate requires stringent purification and characterization to ensure the fidelity of the final product's configuration:
Diastereomerically Pure Amino Alcohols (A & B): The foundation of the synthesis lies in obtaining enantiomerically enriched 2-amino-1-(6-fluorochroman-2-yl)ethanol isomers. Intermediate A typically exhibits the (1R,2S) configuration, while Intermediate B possesses the (1S,2R) configuration crucial for the eventual (R,S,S,S) defluoro nebivolol [6]. These are separated via meticulous fractional crystallization, often using solvent systems like ethanol/water or isopropanol/heptane, exploiting subtle differences in their solubility and crystalline packing. Characterization relies heavily on chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol/diethylamine mobile phase) and polarimetry to confirm enantiopurity (>99% ee) [6] [9].
Chiral Epoxide Intermediate: Generated from Intermediate B via a three-step sequence: (i) Diazotization of the primary amine using sodium nitrite under acidic conditions (e.g., HCl/H₂O, 0-5°C) yields the unstable diazonium salt. (ii) In situ halodeamination, typically with cuprous bromide (Sandmeyer-type reaction) or potassium iodide, affords the 2-halo-1-(6-fluorochroman-2-yl)ethanol. (iii) Base-mediated cyclization (e.g., NaOH, methanol/water) induces intramolecular Williamson ether synthesis, forming the strained 2,3-epoxychroman ring system. This epoxide must maintain absolute stereochemical integrity at C2; epimerization or racemization at this stage catastrophically compromises the final product's configuration. The structure is confirmed via NMR (notably the characteristic oxirane protons at δ 2.5-3.0 ppm) and X-ray crystallography [6].
N-Protected Precursors: To prevent unwanted side reactions during the epoxide ring-opening step, the amino group of Intermediate A is often protected. Common protecting groups include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate, or the benzyl group, introduced via reductive amination with benzaldehyde and sodium borohydride. These protected intermediates (e.g., N-Boc-2-amino-1-(6-fluorochroman-2-yl)ethanol) are purified by flash chromatography and characterized spectroscopically before deprotection post-coupling [9].
Defluoro Chroman Aldehyde: For routes diverging towards the defluoro analogue, a critical intermediate is 6,8-difluorochroman-2-carbaldehyde. Selective hydrodefluorination at C8 is achieved catalytically (e.g., Pd/C, H₂, triethylamine) or via halogen exchange (e.g., AlCl₃, Cl⁻ source), yielding 6-fluorochroman-2-carbaldehyde. This aldehyde undergoes stereoselective Strecker reaction or reductive amination to establish the amino alcohol stereocenters specific to the defluoro nebivolol skeleton [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: